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Compound of Interest

Compound Name: anti-TB agent 1

Cat. No.: B15145723

Introduction

Pretomanid, formerly known as PA-824, is a novel nitroimidazooxazine antimycobacterial
agent. It is a critical component of combination therapies for multidrug-resistant tuberculosis
(MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This document provides a
practical guide for the laboratory use of Pretomanid, including its mechanism of action,
guantitative data on its efficacy and cytotoxicity, and detailed protocols for key in vitro and in
vivo experiments.

Mechanism of Action

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb). Its
dual mechanism of action targets both replicating and non-replicating (dormant) mycobacteria.

¢ Action against Replicating Mtb: In an aerobic environment, Pretomanid is activated by the
deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of the
cofactor F420 (F420H2). This activation leads to the inhibition of mycolic acid biosynthesis, a
crucial component of the mycobacterial cell wall. Specifically, a reactive metabolite of
Pretomanid attacks the enzyme DprE2, which is essential for the synthesis of
arabinogalactan, a scaffold for mycolic acids.[1][2][3] This disruption of cell wall synthesis is
bactericidal to actively replicating bacteria.[2][3]
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» Action against Non-Replicating Mtb: Under anaerobic conditions, characteristic of dormant

bacilli within granulomas, the activation of Pretomanid by Ddn leads to the release of

reactive nitrogen species, including nitric oxide (NO).[3][4][5] These reactive species act as

respiratory poisons, disrupting cellular respiration and leading to cell death.[3][4]

The biosynthesis of the F420 cofactor, which is essential for Pretomanid's activation, is carried

out by a group of enzymes including FbiA, FbiB, and FbiC. The regeneration of the reduced

form, F420H2, is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase

(Fgd1).[3] Mutations in the genes encoding these enzymes (ddn, fgd1, fbiA, fbiB, fbiC) can

confer resistance to Pretomanid.[3]

Quantitative Data

The following tables summarize the in vitro activity and cytotoxicity of Pretomanid.

Table 1: Minimum Inhibitory Concentration (MIC) of Pretomanid against Mycobacterium

tuberculosis

Mtb Strain / Lineage

MIC Range (pg/mL)

Notes

General range for susceptible

Drug-Susceptible (DS-TB) 0.005-0.48 )
isolates.[1]
_ Activity is largely unaffected by
Monoresistant 0.005 - 0.48 ]
resistance to other drugs.[1]
) ) Activity is maintained against
Multidrug-Resistant (MDR-TB)  0.005 - 0.48 )
MDR strains.[1]
Extensively Drug-Resistant Effective against XDR isolates.
0.005-0.48
(XDR-TB) [1]
] Quality control range in MGIT
H37Rv (Reference Strain) 0.06 - 0.25

system.

Lineage 1

Higher MICs (up to 2 mg/L)

Intrinsically less susceptible.

Resistant Mutants

216

High-level resistance

observed.
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Table 2: Cytotoxicity of Pretomanid against Mammalian Cells

Cell Line Assay IC50 (pM) Notes
Low cytotoxicity
VERO (Monkey o
) o Cell Viability Assay >200 observed after 72
Kidney Epithelial)
hours of exposure.[1]
Weak inhibitor of the
hERG (Human ) hERG channel in a
Electrophysiology ~17 - 20 ] )
channel) protein-free medium.
[6]
Inhibition of the slow
KCNQ1/minK (Human ) component of the
Electrophysiology 23 -~
channel) delayed rectifier
potassium current.[6]
Peak Sodium ) Inhibition of peak
Electrophysiology 29 )
Channels sodium currents.[6]

Experimental Protocols

Here are detailed protocols for essential laboratory assays involving Pretomanid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing
(EUCAST) reference method for M. tuberculosis.

Materials:

e Mycobacterium tuberculosis strains (test strains and H37Rv ATCC 27294 as a quality

control)

o Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-
catalase) and 0.2% glycerol

e Pretomanid stock solution (dissolved in DMSO)
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Sterile 96-well U-bottom microtiter plates

Sterile glass beads

Sterile distilled water or saline with 0.05% Tween 80

McFarland 0.5 turbidity standard

Incubator at 37°C

Inverted mirror for reading plates
Procedure:
e Inoculum Preparation:

o From a fresh culture of Mtb on solid medium, collect colonies and transfer to a tube
containing sterile glass beads and a small volume of sterile water or saline-Tween 80.

o Vortex for 1-2 minutes to create a homogenous suspension.
o Allow heavy patrticles to settle for 30 minutes.
o Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

o Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth. This will be your
final inoculum.

o Plate Preparation:

o Prepare serial two-fold dilutions of Pretomanid in Middlebrook 7H9 broth in the wells of a
96-well plate. The final volume in each well should be 100 pL. A typical concentration
range to test is 0.015 to 8 pg/mL.

o Include a drug-free well for a growth control (GC) and a well with uninoculated broth for a
sterility control.

¢ |noculation:
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o Add 100 pL of the final inoculum to each well containing the drug dilutions and the growth
control well. The final volume in these wells will be 200 pL.

 Incubation:
o Seal the plate with a breathable sealant and incubate at 37°C.
o Read the plates on days 7, 10, 14, and 21.
e Reading and Interpretation:
o Using an inverted mirror, observe for bacterial growth (a button at the bottom of the well).
o The MIC is the lowest concentration of Pretomanid that completely inhibits visible growth.

o The growth control well should show visible growth, and the sterility control well should
remain clear. The MIC for the H37Rv control strain should fall within the established quality
control range.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes the determination of Pretomanid's cytotoxicity in a mammalian cell line
(e.g., A549 human lung adenocarcinoma or HepG2 human liver cancer cells).

Materials:

Mammalian cell line (e.g., A549 or HepG2)

o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

e Pretomanid stock solution (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

o Sterile 96-well flat-bottom plates
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e CO2 incubator (37°C, 5% CO2)
e Microplate reader
Procedure:
o Cell Seeding:
o Harvest and count the cells.

o Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate the plate for 24 hours to allow the cells to attach.
e Drug Treatment:
o Prepare serial dilutions of Pretomanid in complete medium.

o Remove the old medium from the wells and add 100 pL of the medium containing the
different concentrations of Pretomanid.

o Include wells with medium and DMSO (vehicle control) and wells with medium only
(blank).

o Incubate for the desired exposure time (e.g., 48 or 72 hours).
e MTT Assay:
o After the incubation period, add 10 pL of the 5 mg/mL MTT solution to each well.

o Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into
formazan crystals.

o After this incubation, add 100 uL of the solubilization solution to each well to dissolve the
formazan crystals.

o Gently mix the contents of the wells by pipetting up and down.
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» Data Acquisition and Analysis:

Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

o

[¢]

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each drug concentration relative to the vehicle

[e]

control.

[¢]

Plot the percentage of viability against the drug concentration and determine the 1IC50
value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of Pretomanid in
BALB/c mice.

Materials:

BALB/c mice (female, 6-8 weeks old)

e Mycobacterium tuberculosis H37Rv

o Aerosol exposure chamber

e Pretomanid formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)
o Middlebrook 7H11 agar plates supplemented with OADC

 Sterile PBS with 0.05% Tween 80

o Tissue homogenizer

Procedure:

» Aerosol Infection:

o Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately
100-200 bacilli to the lungs.
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o At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial
implantation in the lungs.

e Treatment:

o

Allow the infection to establish for a period of time (e.g., 14-21 days).

[e]

Initiate treatment with Pretomanid, typically administered once daily by oral gavage. A
common dose for efficacy studies is 100 mg/kg.

[e]

Include a control group of infected mice that receive the vehicle only.

o

Treat the mice for a specified duration (e.g., 4 or 8 weeks).
e Assessment of Bacterial Load:
o At the end of the treatment period, euthanize the mice.
o Aseptically remove the lungs and spleen.
o Homogenize the organs in sterile PBS with 0.05% Tween 80.

o Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar
plates.

o Incubate the plates at 37°C for 3-4 weeks.
o Data Analysis:

o Count the number of colony-forming units (CFU) on the plates to determine the bacterial
load in the lungs and spleen.

o Compare the CFU counts between the Pretomanid-treated group and the vehicle control
group to determine the reduction in bacterial load.

Visualizations
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Caption: Mechanism of action of Pretomanid.
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Caption: Workflow for MIC determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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